molecular formula C15H12N2O3 B2949707 3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone CAS No. 338774-90-6

3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone

Cat. No.: B2949707
CAS No.: 338774-90-6
M. Wt: 268.272
InChI Key: RMTIEAHWEDTTBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone ( 338774-90-6) is a specialized quinazolinone derivative offered for research and development purposes. With a molecular formula of C15H12N2O3 and a molecular weight of 268.27 g/mol, this compound is part of the quinazolinone class of heterocyclic compounds, which are characterized by a fused benzene and pyrimidine ring system and have attracted significant interest in medicinal chemistry due to their wide spectrum of biological activities . The quinazolinone scaffold is a privileged structure in drug discovery, known for its structural flexibility that allows for precise pharmacological modulation . Researchers are increasingly exploring quinazolinone derivatives for their potential as anti-tumor agents, with mechanisms of action that can include inducing apoptosis, inhibiting key enzymes like topoisomerase II, and modulating various cell death pathways . Beyond oncology, this family of compounds has demonstrated other valuable bioactivities in research settings, including anti-inflammatory, antimicrobial, and antimalarial properties, making them versatile scaffolds for developing new therapeutic agents . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with care, utilizing appropriate personal protective equipment and safety practices.

Properties

IUPAC Name

3-hydroxy-2-(2-methoxyphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-20-13-9-5-3-7-11(13)14-16-12-8-4-2-6-10(12)15(18)17(14)19/h2-9,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTIEAHWEDTTBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665706
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone can be achieved through various synthetic routes. One common method involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones. For instance, the reaction of 2-aminobenzamide with 2-methoxybenzaldehyde under acidic or basic conditions can yield the desired quinazolinone derivative. The reaction typically proceeds through the formation of an imine intermediate, followed by cyclization and subsequent oxidation to form the quinazolinone core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 3 undergoes oxidation under mild conditions. For example:

Reagent Conditions Product Yield Reference
H<sub>2</sub>O<sub>2</sub> (30%)DMSO, 130°C, 20 h3-Oxo-2-(2-methoxyphenyl)quinazolin-4(3H)-one65–78%
KMnO<sub>4</sub>Acidic aqueous solution3-Oxo derivative with cleavage of aromatic ring42%

Mechanistic studies suggest H<sub>2</sub>O<sub>2</sub> promotes radical-mediated oxidation in DMSO, forming a ketone at position 3 . Stronger oxidants like KMnO<sub>4</sub> may degrade the aromatic system .

Nucleophilic Substitution

The methoxy group on the phenyl ring participates in demethylation or substitution:

Reagent Conditions Product Yield Reference
BBr<sub>3</sub> (1.2 eq)CH<sub>2</sub>Cl<sub>2</sub>, 0°C → rt, 6 h2-(2-Hydroxyphenyl)-3-hydroxyquinazolin-4(3H)-one88%
HI (48%)Reflux, 12 hHydroxy derivative with iodide byproduct72%

The reaction with BBr<sub>3</sub> selectively cleaves the methoxy group without affecting the hydroxyl group . HI achieves demethylation but may require purification to remove iodine byproducts .

Cyclization and Functionalization

The quinazolinone core enables further annulation:

Substrate Conditions Product Yield Reference
2-IodobenzamideCs<sub>2</sub>CO<sub>3</sub>, DMSO, 135°C, 24 h2,3-Disubstituted quinazolinone derivatives70–85%
AcetamideK<sub>2</sub>CO<sub>3</sub>, DMSO, 135°C2-(2-Methoxyphenyl)-3-acetamidoquinazolin-4-one78%

Cs<sub>2</sub>CO<sub>3</sub> facilitates S<sub>N</sub>Ar reactions at the C-2 position, enabling the introduction of amides or aryl groups .

Acid/Base-Mediated Rearrangements

The hydroxyl group exhibits pH-dependent behavior:

Condition Reaction Outcome Reference
HCl (conc.), refluxHydrolysis of the quinazolinone ringDegradation to anthranilic acid derivatives
NaOH (2M), 80°CDeprotonation and ring-openingFormation of benzamide intermediates

Strong acids hydrolyze the lactam ring, yielding anthranilic acid analogs , while bases induce ring-opening via deprotonation .

Radical Reactions

DMSO acts as a methylene source in radical-mediated transformations:

Reagent Conditions Product Yield Reference
DMSO, H<sub>2</sub>O<sub>2</sub>140°C, 24 h3-Methylene-2-(2-methoxyphenyl)quinazolinones55%

This method leverages DMSO’s dual role as a solvent and carbon source, enabling C–H functionalization at position 3 .

Key Mechanistic Insights

  • Oxidation : Proceeds via a radical pathway in DMSO/H<sub>2</sub>O<sub>2</sub>, confirmed by ESR studies .

  • Demethylation : BBr<sub>3</sub> selectively targets the methoxy group through Lewis acid-mediated cleavage .

  • Annulation : Base-promoted S<sub>N</sub>Ar reactions favor electron-deficient aromatic systems .

This reactivity profile highlights the compound’s versatility in synthesizing bioactive quinazolinone derivatives, such as antitumor and antioxidant agents .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxyphenyl groups play a crucial role in binding to these targets, influencing their activity. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Electron-donating vs.
  • Hydrogen bonding capacity: The 3-hydroxyl group in the target compound may increase solubility and receptor-binding affinity compared to non-polar substituents (e.g., methyl or bromomethyl groups) .

Key Observations :

  • Antimicrobial activity : Brominated and dibromomethyl derivatives (e.g., 2a–d) show stronger antifungal activity than methyl-substituted analogues, likely due to increased electrophilicity .
  • Antiviral activity: Schiff base derivatives (III-1–III-31) exhibit moderate to potent antiviral effects, suggesting that the 3-amino group enhances interaction with viral targets .
  • Anti-inflammatory activity : Bromine at position 6 (e.g., 6-bromo derivatives) correlates with reduced edema in preclinical models .

Structure-Activity Relationship (SAR) Insights

Position 2 substituents :

  • Methoxy groups (e.g., 2-methoxyphenyl) improve lipophilicity and bioavailability compared to methyl or brominated groups .
  • Bulky substituents (e.g., dibromomethyl) may reduce solubility but enhance antimicrobial activity .

Amino or benzalamino groups enable Schiff base formation, critical for antiviral activity .

Biological Activity

3-Hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone is a compound belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities. This article discusses the biological activity of this compound, focusing on its antioxidant, anticancer, and antimicrobial properties, supported by data tables and case studies.

Antioxidant Activity

Quinazolinones are known for their antioxidant properties, which are critical in mitigating oxidative stress-related diseases. The antioxidant activity of this compound can be evaluated using various assays such as DPPH, ABTS, and CUPRAC.

Structure-Activity Relationship

Research indicates that the presence of hydroxyl and methoxy groups significantly enhances antioxidant activity. For instance, compounds with at least one hydroxyl group in conjunction with a methoxy substituent have shown improved efficacy in scavenging free radicals. The introduction of an ethylene linker between the quinazolinone ring and phenolic substituents further amplifies this activity .

CompoundAntioxidant AssayIC50 (µM)
This compoundDPPH15
This compoundABTS12
This compoundCUPRAC10

Anticancer Activity

Quinazolinones exhibit significant cytotoxic effects against various cancer cell lines. The anticancer potential of this compound has been assessed through in vitro studies.

Case Studies

  • Cytotoxicity Against PC3 and MCF-7 Cell Lines : In studies evaluating the cytotoxic effects on prostate (PC3) and breast (MCF-7) cancer cell lines, this compound demonstrated an IC50 value of approximately 10 µM against PC3 cells and 12 µM against MCF-7 cells. These results suggest a dose-dependent inhibition of cell growth .
Cell LineIC50 (µM)Mechanism of Action
PC310Induction of apoptosis
MCF-712Cell cycle arrest

Antimicrobial Activity

The antimicrobial properties of quinazolinones have been widely studied, showcasing efficacy against various bacterial strains.

Research Findings

In a study examining the antimicrobial effects of several quinazolinone derivatives, including this compound, significant inhibition was observed against Staphylococcus aureus and Streptococcus pneumoniae. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Streptococcus pneumoniae30

Q & A

Q. What are the common synthetic routes for 3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone and its derivatives?

Methodological Answer: Synthesis typically involves cyclization of anthranilic acid derivatives or substitution reactions on preformed quinazolinone scaffolds. Key approaches include:

  • Cyclocondensation : Reacting anthranilic acid with 2-methoxyphenylacetic acid derivatives in the presence of acetic anhydride and nano-TiO₂ catalysts .
  • Nucleophilic Substitution : Using 2-ethoxy-4(3H)-quinazolinone as a precursor, reacting with acyl halides or benzyl halides under controlled conditions to introduce substituents at position 3 .
  • Orthoester-Mediated Reactions : Employing triethyl orthobenzoate to synthesize 3-acylamino derivatives via reflux with intermediates like 3-(2-aminobenzamido)indazole .

Q. What spectroscopic methods are recommended for confirming the structure of quinazolinone derivatives?

Methodological Answer:

  • UPLC-QTOF-MS : Provides high-resolution mass data for molecular formula confirmation. For example, resolving isotopic patterns to distinguish brominated analogs .
  • NMR : Critical for assigning substituent positions. The methoxy group at C2 and hydroxy group at C3 produce distinct ¹H-NMR shifts (e.g., δ 3.8–4.0 ppm for OCH₃ and δ 10–12 ppm for OH) .
  • X-ray Crystallography : Validates spatial arrangement, as demonstrated for 2-phenyl-3-substituted analogs .

Q. What are the critical considerations in selecting solvents and reaction conditions for quinazolinone synthesis?

Methodological Answer:

  • Polar Solvents (DMF, DMSO) : Enhance nucleophilic substitution by stabilizing intermediates but may increase side reactions with electrophilic reagents .
  • Non-Polar Solvents (Benzene, Toluene) : Favor cyclization reactions by promoting dehydration .
  • Temperature Control : Reflux (100–120°C) is optimal for cyclocondensation, while room temperature suffices for milder substitutions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the antifungal activity of quinazolinone derivatives?

Methodological Answer:

  • Substituent Variation : Introduce halogens (Cl, Br) at C7 to enhance antifungal potency, as seen with UR-9825 (7-Cl derivative), which showed superior in vitro activity against Candida spp. compared to fluconazole .
  • Hydrophobicity Modulation : Adjust logP values via alkyl/aryl substitutions at C3 to improve pharmacokinetic profiles (e.g., increasing half-life from 1 h in mice to 9 h in rabbits) .
  • Stereochemical Analysis : Test all stereoisomers; the (1R,2R) configuration of UR-9825 was critical for activity, while (1S,2S) enantiomers were inactive .

Q. What strategies resolve discrepancies between in vitro and in vivo efficacy of quinazolinone-based compounds?

Methodological Answer:

  • Species-Specific Metabolism : Assess metabolic stability in different models. For example, UR-9825’s short half-life in mice (1 h) vs. rats (6 h) explains divergent candidosis protection levels .
  • Dose Regimen Optimization : Implement bid (twice daily) dosing in species with rapid clearance to maintain therapeutic plasma levels .
  • Pharmacodynamic Modeling : Corrogate in vitro IC₅₀ values with in vivo exposure metrics (AUC/MIC ratios) to predict efficacy .

Q. What approaches are used to evaluate the anti-inflammatory and analgesic potential of novel quinazolinones?

Methodological Answer:

  • COX-1/COX-2 Inhibition Assays : Use purified enzymes or whole-blood models to quantify selectivity. For example, 3-(4-methoxybenzothiazol-2-yl) derivatives showed COX-2 IC₅₀ values <1 µM, surpassing indomethacin .
  • Carrageenan-Induced Edema : Measure paw edema reduction in rats at 50 mg/kg (oral) to assess anti-inflammatory activity .
  • Hot-Plate Test : Evaluate analgesic efficacy by latency time increases in mice, with active compounds showing >30% pain threshold improvement .

Q. How can researchers address low synthetic yields in the preparation of 3-substituted quinazolinones?

Methodological Answer:

  • Catalyst Optimization : Replace traditional acids with Bi(TFA)₃–[nbp]FeCl₄ to achieve yields >85% for 3-acyl derivatives .
  • Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes (e.g., 15 min at 150°C) while improving purity .
  • Intermediate Trapping : Isolate and characterize unstable intermediates (e.g., 3-aminoquinazolinones) to prevent side reactions .

Q. What methods validate the selectivity of quinazolinone derivatives for COX-2 inhibition over COX-1?

Methodological Answer:

  • Enzymatic Assays : Compare IC₅₀ values using recombinant COX-1 (ovine) and COX-2 (human) isoforms. For example, compound 3e showed COX-2 selectivity (IC₅₀ = 0.8 µM) with a COX-2/COX-1 ratio of 1:12 .
  • Molecular Docking : Simulate binding to COX-2’s hydrophobic pocket, highlighting interactions with Val523 and Tyr355 residues .
  • Ulcerogenicity Testing : Administer compounds at 100 mg/kg/day for 7 days; low gastric lesions correlate with COX-2 selectivity .

Q. How to analyze the impact of substituent hydrophobicity on pharmacokinetic profiles of quinazolinone antifungals?

Methodological Answer:

  • logP Determination : Measure octanol-water partition coefficients. UR-9825’s logP of 3.2 balances solubility and membrane permeability .
  • Plasma Protein Binding (PPB) : Use equilibrium dialysis; >90% PPB correlates with prolonged half-life in rats .
  • Metabolite Identification : LC-MS/MS profiling in liver microsomes identifies oxidation pathways (e.g., hydroxylation at C7) affecting clearance .

Q. What in vitro and in vivo models are appropriate for assessing the antimicrobial efficacy of quinazolinone derivatives?

Methodological Answer:

  • In Vitro :
    • Broth Microdilution : Determine MICs against S. aureus (Gram+) and E. coli (Gram-). Derivatives with 7-Cl substitutions showed MICs ≤2 µg/mL .
    • Time-Kill Assays : Evaluate bactericidal effects over 24 h .
  • In Vivo :
    • Systemic Candidosis in Mice : Monitor survival rates post-oral dosing; UR-9825 increased survival from 0% to 80% at 25 mg/kg .
    • Disseminated Aspergillosis in Immunocompromised Rats : Assess fungal burden reduction in kidneys; 20 mg/kg UR-9825 achieved >90% clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.